molecular formula C19H26N2 B11843590 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine

2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine

Cat. No.: B11843590
M. Wt: 282.4 g/mol
InChI Key: PNWMLCMUUCNKIW-UHFFFAOYSA-N
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Description

2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine is a complex organic compound with the molecular formula C19H26N2 This compound features a pyridine ring substituted with a cyclohexyl group and a piperidinyl group connected through a propynyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of a cyclohexyl-substituted alkyne with a piperidine derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexyl-3-(piperidin-1-yl)prop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

2-(3-cyclohexyl-3-piperidin-1-ylprop-1-ynyl)pyridine

InChI

InChI=1S/C19H26N2/c1-3-9-17(10-4-1)19(21-15-7-2-8-16-21)13-12-18-11-5-6-14-20-18/h5-6,11,14,17,19H,1-4,7-10,15-16H2

InChI Key

PNWMLCMUUCNKIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C#CC2=CC=CC=N2)N3CCCCC3

Origin of Product

United States

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